(3,4-Bis(difluoromethoxy)phenyl)propanal
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Overview
Description
(3,4-Bis(difluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H10F4O3 and a molecular weight of 266.19 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(difluoromethoxy)phenyl)propanal typically involves the reaction of 3,4-difluoromethoxybenzene with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(difluoromethoxy)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (3,4-Bis(difluoromethoxy)phenyl)propanoic acid.
Reduction: Formation of (3,4-Bis(difluoromethoxy)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Bis(difluoromethoxy)phenyl)propanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Bis(difluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)propanal: Similar structure but with methoxy groups instead of difluoromethoxy groups.
(3,4-Difluorophenyl)propanal: Lacks the methoxy groups, only has fluorine atoms attached to the phenyl ring.
(3,4-Dimethylphenyl)propanal: Contains methyl groups instead of difluoromethoxy groups.
Uniqueness
(3,4-Bis(difluoromethoxy)phenyl)propanal is unique due to the presence of difluoromethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These groups can enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C11H10F4O3 |
---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
3-[3,4-bis(difluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H10F4O3/c12-10(13)17-8-4-3-7(2-1-5-16)6-9(8)18-11(14)15/h3-6,10-11H,1-2H2 |
InChI Key |
DHWCMNDWGFFKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)OC(F)F)OC(F)F |
Origin of Product |
United States |
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